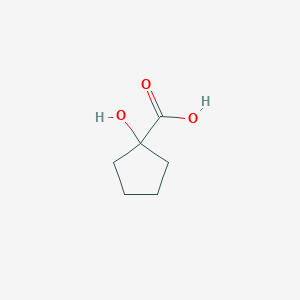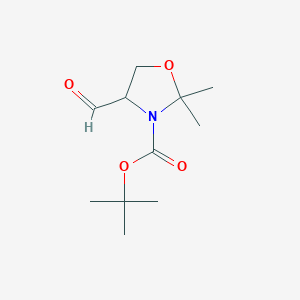
1-羟基环戊烷羧酸
描述
1-Hydroxycyclopentanecarboxylic acid is an organic compound with the molecular formula C6H10O3. It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
科学研究应用
1-Hydroxycyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of β-lactam antibiotics and anticancer drugs.
Industry: It is employed in the production of polymers, coatings, and resins
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxycyclopentanecarboxylic acid can be synthesized through several methods. One common method involves the oxidation of cyclopentanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 1-cyanocyclopentanol in the presence of an acid .
Industrial Production Methods: Industrial production of 1-hydroxycyclopentanecarboxylic acid typically involves the catalytic hydrogenation of cyclopentanone followed by oxidation. The reaction conditions often include the use of catalysts such as palladium on carbon and oxidizing agents like hydrogen peroxide .
化学反应分析
Types of Reactions: 1-Hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone and other derivatives.
Reduction: Reduction reactions can convert it into cyclopentanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Cyclopentanone.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentane derivatives.
作用机制
The mechanism of action of 1-hydroxycyclopentanecarboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors. The hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and ionic interactions, influencing its reactivity and binding affinity .
相似化合物的比较
- 1-Hydroxycyclopropanecarboxylic acid
- Hexahydromandelic acid
- Cyclohexane hydroxycarboxylic acid
Comparison: 1-Hydroxycyclopentanecarboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and applications. Compared to 1-hydroxycyclopropanecarboxylic acid, it has a larger ring size, affecting its steric properties and reactivity. Hexahydromandelic acid and cyclohexane hydroxycarboxylic acid have different ring structures and functional group arrangements, leading to varied chemical behaviors and applications .
属性
IUPAC Name |
1-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJABOWZNFOCHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901494 | |
| Record name | NoName_619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16841-19-3 | |
| Record name | 1-Hydroxycyclopentanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxycyclopentanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxycyclopentanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxycyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXYCYCLOPENTANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468D8R6F8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 1-Hydroxycyclopentanecarboxylic acid in synthetic chemistry?
A1: 1-Hydroxycyclopentanecarboxylic acid derivatives are valuable building blocks in organic synthesis. Research highlights their use in the stereoselective synthesis of complex molecules. For instance, a study demonstrated the preparation of these derivatives from a chiral equivalent of glycolic acid, employing radical cyclization or annulation reactions mediated by phenylseleno group transfer. [] This method offers excellent stereochemical control over the quaternary C(1) stereogenic center, making it valuable for synthesizing natural products and other biologically relevant molecules.
Q2: How does the stability of 1-Hydroxycyclopentanecarboxylic acid complexes with transition metals compare to those formed with rare earth metals?
A2: While specific stability constants are not provided in the abstracts, research suggests that both transition metals [] and rare earth metals [] can form complexes with 1-Hydroxycyclopentanecarboxylic acid. Further investigation into the stability constants of these complexes and their potential applications as catalysts or in material science is needed.
Q3: Can 1-Hydroxycyclopentanecarboxylic acid be generated during the oxidation of 1,2-cyclohexanediol?
A3: Yes, 1-Hydroxycyclopentanecarboxylic acid can be generated as a byproduct during the aerobic oxidation of trans-1,2-cyclohexanediol to adipic acid. [] This undesired side reaction occurs under basic conditions and stems from the rearrangement of the key intermediate, 1,2-cyclohexanedione.
Q4: Are there strategies to improve the selectivity of adipic acid production and minimize the formation of 1-Hydroxycyclopentanecarboxylic acid?
A4: Research indicates that using Keggin-type P/Mo/V polyoxometalates as catalysts under acidic conditions significantly enhances the selectivity towards adipic acid production from 1,2-cyclohexanediol. [] In contrast to basic conditions, where 1-Hydroxycyclopentanecarboxylic acid forms as a major byproduct, the acidic environment promotes a cleaner reaction with minimal side reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Pyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B104228.png)








